molecular formula C6H11NO5S2 B100016 3-Mercaptolactate-cysteine disulfide CAS No. 18841-42-4

3-Mercaptolactate-cysteine disulfide

Cat. No.: B100016
CAS No.: 18841-42-4
M. Wt: 241.3 g/mol
InChI Key: MAFDYIDMXCXBRB-WUCPZUCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Mercaptolactate-cysteine disulfide (HMDB0006512) is a biochemical compound that serves as a critical marker in research on inborn errors of metabolism . This mixed disulfide is a key diagnostic analyte in the study of Mercaptolactate-cysteine disulfiduria (MCDU, OMIM 249650), a rare disorder of sulfur amino acid metabolism linked to reduced activity of the enzyme mercaptopyruvate sulfurtransferase (MST, EC 2.8.1.2) . The excretion of this compound in urine is a hallmark characteristic of this condition, and its detection is vital for biochemical diagnosis . Research into this compound provides valuable insights into the transamination pathway of L-cysteine metabolism, also known as the 3-mercaptopyruvate pathway . Studies using MST-knockout mouse models, which serve as an animal model for MCDU, have furthered the understanding of the condition's pathogenesis, revealing functional defects related to cellular redox homeostasis and sulfur-based signaling . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18841-42-4

Molecular Formula

C6H11NO5S2

Molecular Weight

241.3 g/mol

IUPAC Name

(2R)-2-amino-3-[(2-carboxy-2-hydroxyethyl)disulfanyl]propanoic acid

InChI

InChI=1S/C6H11NO5S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1

InChI Key

MAFDYIDMXCXBRB-WUCPZUCCSA-N

SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)O

Isomeric SMILES

C([C@@H](C(=O)O)N)SSCC(C(=O)O)O

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)O

Other CAS No.

18841-42-4

physical_description

Solid

Synonyms

3-mercaptolactate-cysteine disulfide
beta-mercaptolactate cysteine disulfide
HCETC
S-(2-hydroxy-2-carboxyethylthio)cysteine

Origin of Product

United States

Metabolic Pathways Governing 3 Mercaptolactate Cysteine Disulfide Biosynthesis and Turnover

Cysteine Catabolism via the 3-Mercaptopyruvate (B1229277) Pathway

Cysteine catabolism in mammals primarily proceeds through two main routes: an oxidative pathway initiated by cysteine dioxygenase and a transamination pathway, also known as the mercaptopyruvate pathway. nih.govingentaconnect.combenthamscience.comresearchgate.net The latter is a key process that leads to the formation of 3-mercaptopyruvate, a central intermediate in this metabolic sequence. nih.govingentaconnect.combenthamscience.comresearchgate.net This pathway contributes to cellular redox maintenance and the degradation of cysteine. nih.govingentaconnect.combenthamscience.comresearchgate.net

The initial step of the mercaptopyruvate pathway involves the transamination of L-cysteine. In this reaction, the amino group of L-cysteine is transferred to a keto-acid acceptor, most commonly 2-oxoglutarate (alpha-ketoglutarate). This enzymatic conversion yields 3-mercaptopyruvate and L-glutamate. mdpi.comnih.govwikipedia.orgwikipedia.org The reaction is a critical entry point for cysteine into this specific catabolic route.

Table 1: Enzymatic Transamination of L-Cysteine
Substrate(s)EnzymeProduct(s)Cofactor
L-Cysteine, 2-OxoglutarateCysteine Aminotransferase (CAT)3-Mercaptopyruvate, L-GlutamatePyridoxal phosphate

The transamination of L-cysteine is catalyzed by the enzyme cysteine aminotransferase (CAT), also known as aspartate aminotransferase. nih.govencyclopedia.pub This enzyme belongs to the family of transaminases and utilizes pyridoxal phosphate as a cofactor to facilitate the transfer of the amino group. wikipedia.org There are two primary isoforms of CAT, distinguished by their cellular location: a cytoplasmic (cCAT) and a mitochondrial (mCAT) form. nih.gov These isoforms play a pivotal role in linking amino acid metabolism with cellular energy demands by producing intermediates like 3-mercaptopyruvate and glutamate. mdpi.comnih.gov The activity of CAT is a key determinant in the amount of cysteine that is channeled into the 3-mercaptopyruvate pathway.

Conversion of 3-Mercaptopyruvate to 3-Mercaptolactate

Following its formation, 3-mercaptopyruvate stands at a metabolic crossroads. It can be desulfurated by the enzyme 3-mercaptopyruvate sulfurtransferase (MPST) to form pyruvate (B1213749) and a persulfide intermediate. wikipedia.org However, an alternative fate for 3-mercaptopyruvate is its reduction to 3-mercaptolactate. nih.gov This reduction step is a key reaction leading to the eventual formation of 3-mercaptolactate-cysteine disulfide.

The enzymatic reduction of 3-mercaptopyruvate to 3-mercaptolactate is catalyzed by lactate (B86563) dehydrogenase (LDH), an enzyme central to anaerobic glycolysis. nih.gov LDH utilizes NADH as a reducing agent to convert the keto group of 3-mercaptopyruvate into a hydroxyl group, yielding 3-mercaptolactate. mdpi.com Studies have shown that various LDH isoforms can efficiently catalyze this reaction. For instance, research on in vitro biosynthesis has demonstrated the effectiveness of different bacterial and mammalian LDHs in this conversion. daneshyari.com

Table 2: Specific Activity of Lactate Dehydrogenase (LDH) Isoforms in the Reduction of 3-Mercaptopyruvate (3MPy)
Enzyme SourceSpecific Activity (U/mg)
Gloeobacter violaceus (LDHGv)63.6 ± 8.1
Rattus norvegicus (LDHRn)Approx. 31.8 (inferred)
Corynebacterium glutamicum (LDHCg)0.23 ± 0.1
Bacillus cereus (LDHBc)0.08 ± 0.2
Escherichia coli (LDHEc)No or very low activity

Data derived from research on in vitro biosynthesis of 3-mercaptolactate. daneshyari.com

Formation of the Disulfide Linkage: this compound Synthesis

The final step in the formation of this compound is the creation of a disulfide bond between 3-mercaptolactate and a molecule of L-cysteine. This process is particularly pronounced under conditions of low 3-mercaptopyruvate sulfurtransferase (MPST) activity. nih.gov When MPST is deficient, 3-mercaptopyruvate is shunted towards reduction to 3-mercaptolactate. The resulting accumulation of 3-mercaptolactate facilitates its reaction with cysteine, likely through a thiol-disulfide exchange mechanism, to form the stable mixed disulfide. nih.govhmdb.ca This compound is then excreted in the urine. hmdb.canih.gov Studies have demonstrated that increasing the dietary intake of L-cysteine leads to a corresponding increase in the urinary excretion of this compound, confirming that its formation is a direct consequence of cysteine catabolism through this pathway. nih.govscispace.com

Table 3: Mean Urinary Excretion of Sulfur-Containing Compounds in Normal Adults Before and After L-Cysteine Loading
CompoundBasal Excretion (μmol/kg/day)Excretion After L-Cysteine Load (μmol/kg/day)Fold Increase
This compound0.096 ± 0.042~0.192 (2-fold increase)2.0
Taurine31.9 ± 8.7~51.0 (1.6-fold increase)1.6
Free Sulfate305.7 ± 66.1989.4 ± 145.1 (first 24h)3.2

Data based on a study where L-cysteine was administered orally at 800 μmol/kg of body weight. scispace.com

Related Metabolic Intermediates and Sulfur-Containing Conjugates

The metabolism of cysteine is a complex network that produces numerous sulfur-containing compounds vital for physiological functions. Beyond the intermediates of the 3-mercaptopyruvate pathway, several other key molecules are generated:

Glutathione (B108866): A crucial cellular antioxidant, this tripeptide is synthesized from glutamate, cysteine, and glycine. nih.govingentaconnect.commdpi.com

Taurine: Formed via the oxidative pathway of cysteine catabolism, taurine is important for bile acid conjugation and various neurological functions. nih.govnih.gov

Cysteinesulfinic acid: This is the product of the first step in the major oxidative pathway of cysteine catabolism, catalyzed by cysteine dioxygenase. benthamscience.comnih.gov

Homocysteine: An intermediate in methionine metabolism, homocysteine can be converted to cysteine through the transsulfuration pathway. nih.govnih.gov

S-Adenosylmethionine: The principal methyl group donor in numerous biological reactions, it is also an intermediate in methionine metabolism. nih.gov

Thiosulfate: This compound can be formed from the transsulfuration of 3-mercaptopyruvate and is ultimately metabolized to sulfate. nih.gov

Enzymological and Molecular Biology Aspects of 3 Mercaptopyruvate Sulfurtransferase Mpst

Structural and Functional Domains of MPST

3-Mercaptopyruvate (B1229277) sulfurtransferase (MPST) is a cytoplasmic enzyme belonging to the rhodanese family of sulfurtransferases. wikipedia.org Structurally, the human MPST protein is composed of 317 amino acid residues and exists as a monomer or a disulfide-linked homodimer. wikipedia.org A key characteristic of MPST is the presence of two rhodanese-like domains, which, despite differences in their primary amino acid sequences, share a remarkably similar secondary structure, suggesting a common evolutionary origin. wikipedia.orguniprot.org

The rhodanese-fold is a ubiquitous structural domain found in various proteins and is crucial for a range of physiological processes, including sulfur transport and hydrogen sulfide (B99878) metabolism. researchgate.net While both domains in MPST exhibit this fold, only the C-terminal rhodanese domain contains the catalytically essential cysteine residue. wikipedia.orguniprot.orgabcam.com This C-terminal domain is responsible for the enzyme's sulfurtransferase activity. uniprot.orgnih.gov

The active site of MPST is located within the C-terminal rhodanese domain and is characterized by a specific architecture crucial for its catalytic function. wikipedia.orguniprot.org The central component of the active site is a highly conserved catalytic cysteine residue (Cys-248 in human MPST). nih.gov This cysteine is rendered highly reactive due to its local microenvironment within the protein structure. researchgate.net

The active site also features a signature hexapeptide loop (Cys-Gly-Ser-Gly-Val-Thr) that encircles and stabilizes the persulfide intermediate formed during the catalytic cycle. nih.gov Specifically, the backbone amides of this loop form electrostatic interactions with the outer sulfur atom of the cysteine persulfide. nih.gov Furthermore, a catalytic triad (B1167595) composed of Ser-250, His-74, and Asp-63 is present in the active site and is postulated to play a key role in the sulfur transfer mechanism. nih.gov The serine residue in this triad is thought to polarize the carbonyl group of the substrate, 3-mercaptopyruvate, enhancing its electrophilicity. nih.gov

The catalytic cycle of MPST involves a two-step sulfur transfer process. nih.gov In the first step, the enzyme reacts with its substrate, 3-mercaptopyruvate (3-MP). wikipedia.org The sulfur atom from 3-MP is transferred to the active site cysteine residue, resulting in the formation of a cysteine persulfide intermediate (Enzyme-Cys-SSH) and the release of pyruvate (B1213749). nih.govresearchgate.net

This enzyme-bound hydropersulfide is a key intermediate in the reaction. researchgate.net The outer, sulfane sulfur atom of this persulfide is then transferred to a sulfur acceptor molecule. researchgate.netnih.gov The nature of the acceptor molecule can vary and includes thiols and other nucleophiles. nih.gov For instance, the persulfide can react with another thiol-containing molecule to generate a new persulfide and regenerate the active site cysteine for subsequent catalytic cycles. nih.gov The formation and reactivity of this hydropersulfide intermediate are central to MPST's role in sulfur metabolism and signaling. nih.govchemrxiv.org

Gene Expression and Transcriptional Control of MPST

The expression of the MPST gene is a regulated process involving specific genomic regions and transcription factors that ensure its proper function in cellular metabolism.

Promoter Regions and Regulatory Elements

The human MPST gene is located on chromosome 22 at position q12.3. wikipedia.orgsinobiological.com Its transcriptional control is governed by promoter and enhancer regions that bind various transcription factors. One identified regulatory element is a promoter/enhancer designated GH22J037014, which plays a role in initiating the transcription of the MPST gene. genecards.org The activity of this and other regulatory regions is modulated by the binding of specific transcription factors.

Several transcription factors have been identified to have binding sites in the promoter region of the MPST gene, suggesting their role in regulating its expression. genecards.org These proteins are crucial for the initiation and modulation of gene transcription, thereby controlling the levels of MPST protein within the cell.

Table 1: Transcription Factors with Binding Sites in the MPST Gene Promoter

Transcription Factor
AML1a
En-1
HNF-4alpha1
HNF-4alpha2
POU2F1
POU2F1a
RFX1
USF-1
USF1
ZID
KLF6
HDAC2

Alternatively Spliced Transcript Variants and Isoforms

The MPST gene, which consists of 6 exons, undergoes alternative splicing to produce different transcript variants. wikipedia.org This process allows for the generation of multiple protein isoforms from a single gene, contributing to the functional diversity of MPST. wikipedia.orgnih.gov In humans, two primary splice variants have been described, which differ by a 20-amino acid extension at the N-terminus. researchgate.net

These variants give rise to distinct isoforms with different subcellular localizations and potentially different roles. researchgate.netresearchgate.net The longer variant, sometimes referred to as MPST1, is found exclusively in the cytoplasm, while the shorter variant, MPST2, is dually localized to both the cytoplasm and mitochondria. researchgate.net UniProt also confirms the existence of two isoforms produced by alternative splicing. uniprot.org

Table 2: Human MPST Isoforms from Alternative Splicing

Isoform DesignationKey FeatureSubcellular Localization
Longer Variant (MPST1)Contains a 20-amino acid N-terminal extensionExclusively Cytoplasmic researchgate.net
Shorter Variant (MPST2)Lacks the N-terminal extensionCytoplasm and Mitochondria researchgate.net

Subcellular Localization of MPST and its Implications for Metabolic Compartmentation

The presence of MPST in distinct subcellular compartments, primarily the cytoplasm and mitochondria, has significant implications for its role in metabolic regulation. nih.gov This distribution is a direct result of the alternative splicing mechanism that produces isoforms with different targeting sequences. researchgate.netresearchgate.net

The localization of MPST is not uniform across all cell types. For instance, in the brain, MPST has been shown to be exclusively localized in the cytoplasm of astrocytes. plos.orgresearchgate.net In other tissues, MPST is found in both mitochondria and the cytoplasm. nih.govnih.gov

This metabolic compartmentation allows for the separation of metabolic pathways and the independent regulation of MPST activity in different cellular environments. nih.gov

In the mitochondria , MPST plays a role in cysteine catabolism, contributing to the production of pyruvate, which can enter the TCA cycle for energy production, and generating sulfide species. nih.govox.ac.uk The mitochondrial pool of MPST is crucial for cellular bioenergetics and protecting against oxidative stress. researchgate.net

In the cytoplasm , MPST is involved in processes such as the thiolation of tRNA. researchgate.net The cytosolic enzyme can also contribute to hydrogen sulfide (H₂S) production and cyanide detoxification. nih.govnih.gov

The dual localization of MPST underscores the complexity of sulfur metabolism and its integration with other key cellular processes. The separation of MPST pools enables the cell to perform distinct functions in different compartments, preventing undesirable cross-reactions and allowing for specific regulation of pathways based on the metabolic state of the cell. nih.govfrontiersin.org For example, the generation of H₂S in mitochondria can influence electron transport and ATP production, while cytosolic H₂S may act as a signaling molecule. nih.gov This compartmentation is a critical aspect of cellular organization that ensures metabolic efficiency and fidelity. nih.gov

Physiological and Pathophysiological Functions Associated with Mpst Activity

Role in Endogenous Hydrogen Sulfide (B99878) (H₂S) Production

3-Mercaptopyruvate (B1229277) sulfurtransferase (MPST) is a key enzyme in the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles. unina.itnih.gov MPST catalyzes the transfer of a sulfur atom from 3-mercaptopyruvate (3-MP) to sulfur acceptors, a process that can lead to the formation of H₂S. wikipedia.org The production of H₂S from L-cysteine via MPST is a two-step process. First, cysteine transaminase converts L-cysteine and α-ketoglutarate into 3-MP. wikipedia.orgoup.com Subsequently, MPST utilizes 3-MP to generate H₂S, often in the presence of thiol-containing molecules like thioredoxin (Trx) or dihydrolipoic acid (DHLA) that act as sulfur acceptors. mdpi.comnih.gov The enzyme first forms a persulfide intermediate on its catalytic cysteine residue, which is then reduced to release H₂S. nih.govresearchgate.net

MPST is widely distributed throughout mammalian tissues, though its concentration and activity vary, indicating a tissue-specific role in maintaining H₂S homeostasis. unina.itnih.gov It is found in both the cytoplasm and mitochondria. mdpi.comnih.gov High levels of MPST expression and activity are observed in the kidney, liver, brain, and heart. mdpi.comnih.gov

Brain: In the brain, MPST, in conjunction with cysteine aminotransferase (CAT), produces H₂S from cysteine. nih.gov This pathway is significant even in the absence of cystathionine (B15957) β-synthase (CBS), traditionally considered the major H₂S-producing enzyme in the brain, suggesting MPST is a crucial contributor to cerebral H₂S levels. nih.gov

Vasculature: The enzyme system of MPST and CAT is responsible for generating H₂S in the vascular endothelium of tissues like the thoracic aorta. oup.com This localized production of H₂S acts as a smooth muscle relaxant, playing a role in vasodilation. wikipedia.orgoup.com Notably, in some species, such as rats, MPST is the primary H₂S-generating enzyme in endothelial cells, where CBS and cystathionine γ-lyase (CSE) may be absent. oup.com

Kidney and Liver: The kidneys exhibit particularly high MPST activity. nih.gov Along with the liver, these organs are central to many metabolic processes, including detoxification, where MPST-derived H₂S is involved. mdpi.comnih.gov

The tissue-specific expression pattern of H₂S-synthesizing enzymes underscores their distinct roles in maintaining cellular and organ homeostasis. nih.gov

Enzyme Primary Tissue Distribution Reference
MPST Kidney, Liver, Brain, Heart, Vascular Endothelium oup.commdpi.comnih.gov
CBS Brain, Nervous System, Liver, Kidneys nih.govnih.govmdpi.com
CSE Vasculature, Heart, Liver nih.govmdpi.com

CBS and CSE are pyridoxal-5'-phosphate (PLP)-dependent enzymes involved in the transsulfuration pathway. nih.govnih.gov CBS catalyzes the conversion of homocysteine to cystathionine, while CSE catalyzes the subsequent conversion of cystathionine to L-cysteine. nih.gov Both can also produce H₂S directly from L-cysteine. researchgate.net

In contrast, the MPST pathway generates H₂S from 3-mercaptopyruvate, which is derived from the transamination of cysteine. wikipedia.orgnih.gov This makes the MPST pathway distinct from the CBS/CSE pathway. In certain tissues, these pathways can operate in parallel to ensure a stable supply of H₂S. For instance, while CBS is a major H₂S producer in the central nervous system, studies on CBS-knockout mice have shown that the brain can still produce significant amounts of H₂S, highlighting the essential contribution of the MPST pathway. nih.gov In the vascular endothelium, MPST may be the sole enzymatic source of H₂S in some cases, whereas CSE is predominant in the vasculature's smooth muscle layer. nih.govoup.com This compartmentalization allows for precise local regulation of vascular tone. The interplay between these enzymes is crucial for maintaining systemic H₂S homeostasis, and the dysfunction of one may be partially compensated for by the others, although tissue-specific deficiencies can lead to pathology. unina.it

Contribution to Cellular Redox Balance and Antioxidant Defense Mechanisms

MPST plays a significant role in maintaining cellular redox homeostasis through its antioxidant functions. nih.govnih.gov The enzyme itself contains redox-sensitive cysteine residues that act as molecular "switches". nih.gov The catalytic cysteine (Cys247 in rats) can be oxidized to cysteine sulfenate, which inactivates the enzyme. nih.gov This oxidized form can be reduced and reactivated by the thioredoxin (Trx) system, linking MPST activity directly to the cellular redox state. nih.gov

Furthermore, other cysteine residues on the enzyme's surface can form intermolecular disulfide bonds, leading to the formation of an inactive dimer. nih.gov The equilibrium between the active monomer and inactive dimer is dependent on the redox potential, and the disulfide bond can be cleaved by reduced Trx, restoring the enzyme's activity. nih.gov This redox-dependent regulation allows MPST to respond to changes in the cellular environment, such as oxidative stress. nih.gov

The H₂S produced by MPST is also a potent antioxidant. researchgate.netresearchgate.net It can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. researchgate.netnih.govnumberanalytics.com By contributing to the cellular pool of H₂S and being regulated by the cell's redox state, MPST is an integral part of the antioxidant defense network that protects against oxidative stress-induced damage to lipids, proteins, and DNA. nih.govnumberanalytics.comresearchgate.net

Involvement in Cyanide Detoxification Pathways

MPST is a key enzyme in the detoxification of cyanide, a potent inhibitor of cellular respiration. wikipedia.orgmdpi.com It catalyzes the transfer of a sulfur atom from a donor molecule to cyanide (CN⁻), converting it into the much less toxic thiocyanate (B1210189) (SCN⁻), which can be safely excreted in the urine. nih.govresearchgate.netresearchgate.net This transsulfuration reaction is a major pathway for cyanide metabolism in mammals. nih.govresearchgate.net

MPST, along with another sulfurtransferase called rhodanese (thiosulfate sulfurtransferase or TST), constitutes the primary enzymatic defense against cyanide poisoning. nih.govmdpi.com While rhodanese is located primarily in the mitochondria, MPST is present in both the mitochondria and the cytoplasm. nih.gov This dual localization allows MPST to detoxify cyanide throughout the cell, neutralizing it in the cytoplasm before it can reach and inhibit mitochondrial cytochrome c oxidase. nih.gov

Studies in mice have shown that upon exposure to sublethal doses of cyanide, MPST activity is modulated in various tissues. nih.govresearchgate.net In the liver and kidney, which have a high abundance of MPST, the enzyme plays a critical role in tolerating cyanide toxicity. nih.gov The activity of MPST and the availability of sulfane sulfur, which MPST helps to generate, are crucial for an effective defense system against cyanide. nih.gov

Enzyme Cellular Location Role in Cyanide Detoxification Reference
MPST Cytoplasm and MitochondriaCatalyzes the conversion of cyanide (CN⁻) to thiocyanate (SCN⁻). nih.gov
Rhodanese (TST) MitochondriaCatalyzes the conversion of cyanide (CN⁻) to thiocyanate (SCN⁻), primarily within the mitochondria. nih.govmdpi.com

Broader Roles in Sulfur Metabolism and Metabolic Interdependence

MPST is an integral component of cysteine catabolism and the broader network of sulfur metabolism. wikipedia.orgresearchgate.net The metabolism of sulfur-containing amino acids, such as cysteine and methionine, is essential for numerous cellular functions, including protein synthesis, redox homeostasis, and the production of vital metabolites. researchgate.netsciencedaily.com

The MPST pathway represents a key route for the degradation of cysteine. wikipedia.org After cysteine is converted to 3-mercaptopyruvate, MPST catalyzes the next step, producing pyruvate (B1213749) and a transferable sulfur atom. nih.gov Pyruvate can enter central carbon metabolism for energy production, linking sulfur amino acid metabolism directly with cellular bioenergetics. researchgate.netnih.gov

Genetic and Biochemical Basis of Mercaptolactate Cysteine Disulfiduria Mcdu

Identification of MPST Gene Mutations and Polymorphisms

Genetic analyses have identified mutations in the MPST gene as the molecular basis for MCDU. While the rarity of the condition has limited the number of characterized mutations, research has pinpointed specific genetic alterations that lead to a non-functional or severely impaired MPST enzyme.

One study identified a nonsense mutation, Tyr85Stop, which results in a premature termination codon. This mutation leads to the synthesis of a truncated, non-functional protein, as confirmed by in vitro expression studies. The same study also reported two intronic polymorphisms, IVS1-110C>G and IVS2+39C>T, although their functional impact on enzyme activity is less clear.

The MARRVEL database lists 53 reported variants for the MPST gene, of which 21 are classified as pathogenic. However, a comprehensive catalog of all MCDU-causing mutations and their prevalence within the patient population is not yet available due to the limited number of diagnosed cases.

Table 1: Known Genetic Alterations in the MPST Gene Associated with MCDU

Mutation Type Mutation Predicted Effect on Protein
Nonsense Tyr85Stop Premature termination, non-functional protein
Polymorphism IVS1-110C>G Unknown

This table is not exhaustive and reflects the limited data available in the scientific literature.

Biochemical Consequences of MPST Enzyme Deficiency

The deficiency of the MPST enzyme disrupts the normal pathway of cysteine catabolism, leading to a cascade of biochemical alterations. These changes are central to the pathophysiology of MCDU and result in the characteristic metabolic signature of the disorder.

Perturbation of Cysteine Catabolism and Accumulation of 3-Mercaptopyruvate (B1229277)

Cysteine is a sulfur-containing amino acid that is metabolized through several pathways. One of these pathways involves the transamination of cysteine to 3-mercaptopyruvate, a reaction catalyzed by an aminotransferase. wikipedia.org Subsequently, the MPST enzyme catalyzes the conversion of 3-mercaptopyruvate to pyruvate (B1213749). nih.gov

In individuals with MCDU, the deficiency of MPST leads to a metabolic block, causing the accumulation of 3-mercaptopyruvate. This buildup of a key metabolic intermediate is the initial biochemical consequence of the genetic defect.

Increased Formation and Excretion of 3-Mercaptolactate-Cysteine Disulfide

With the primary metabolic route for 3-mercaptopyruvate being blocked, alternative pathways are utilized. The accumulated 3-mercaptopyruvate is instead reduced to 3-mercaptolactate by lactate (B86563) dehydrogenase. This 3-mercaptolactate then reacts with cysteine to form the mixed disulfide, this compound. nih.gov This compound is not readily metabolized further and is subsequently excreted in the urine, serving as the hallmark diagnostic marker for MCDU. orpha.net

While precise quantitative data for human patients is scarce, studies in Mpst-knockout mice, an animal model for MCDU, have demonstrated a significant 5.5- to 7.3-fold increase in the urinary excretion of 3-mercaptolactate compared to wild-type mice. nih.gov In healthy human adults, the baseline urinary excretion of this compound is approximately 0.096 ± 0.042 μmol/kg/day. nih.gov It is the substantial elevation above this baseline that is indicative of MCDU.

Table 2: Urinary Excretion of this compound

Population Mean Urinary Excretion (μmol/kg/day)
Healthy Adults 0.096 ± 0.042

Impact on Cellular Methionine Cycle and Sulfur Amino Acid Metabolism in Erythrocytes

MCDU is described as a disorder of the methionine cycle and sulfur amino acid metabolism, with the deficiency of MPST activity being notably present in erythrocytes. orpha.net The methionine cycle is a critical metabolic pathway responsible for regenerating the universal methyl donor, S-adenosylmethionine, and for the metabolism of homocysteine.

While it is established that the metabolism of sulfur-containing amino acids is perturbed in MCDU, detailed studies specifically elucidating the impact on the methionine cycle within the erythrocytes of affected individuals are limited. It is hypothesized that the block in cysteine catabolism could lead to upstream alterations in the interconnected pathways of sulfur amino acid metabolism, including the methionine cycle. However, the precise nature and magnitude of these effects in erythrocytes of MCDU patients remain an area for further investigation.

Association with Other Metabolic Alterations

Research, primarily from animal models of MPST deficiency, suggests that the metabolic impact of this enzyme defect may extend beyond the immediate pathway of cysteine catabolism. Studies in Mpst-knockout mice have indicated potential alterations in other areas of metabolism.

For instance, some research in these animal models has pointed to possible effects on the tricarboxylic acid (TCA) cycle, oxidative phosphorylation, and fatty acid oxidation. These findings suggest that MPST may have a broader role in cellular energy metabolism. However, it is crucial to note that these observations are from animal studies, and comprehensive metabolomic profiling of human MCDU patients has not yet been reported in the literature. Therefore, the full spectrum of metabolic alterations associated with MCDU in humans is not yet completely understood and awaits further clinical research.

Advanced Research Methodologies and Model Systems for 3 Mercaptolactate Cysteine Disulfide Studies

In Vitro Enzymatic Assays and Kinetic Characterization of MPST

To understand the fundamental properties of an enzyme, in vitro assays are essential. These cell-free systems allow for the precise measurement of enzyme activity and kinetics under controlled conditions, providing foundational knowledge of its catalytic mechanism.

Recombinant Protein Expression and Purification Strategies

Obtaining pure, active MPST is a prerequisite for detailed enzymatic studies. Recombinant protein technology is the standard method for producing the necessary quantities of the enzyme. mybiosource.com The human MPST gene is typically cloned into an expression vector and introduced into a host system, most commonly Escherichia coli, which can produce large amounts of the protein. mybiosource.comuwec.edu

To facilitate purification, the recombinant protein is often engineered with an affinity tag, such as a polyhistidine (His-tag). uwec.edu After the bacterial cells are grown and induced to express the protein, they are lysed. The resulting cell extract is then passed through a chromatography column containing a resin that specifically binds the affinity tag (e.g., a nickel-nitrilotriacetic acid resin for a His-tag). Unbound proteins are washed away, and the purified, tagged MPST is then eluted. The purity of the final protein product is typically confirmed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), which should reveal a single protein band of the correct molecular weight. mybiosource.com

Table 1: Common Strategies for Recombinant MPST Production

Feature Description
Host System Escherichia coli
Expression Vector Plasmid containing the human MPST gene
Affinity Tag Polyhistidine (His-tag)
Purification Method Immobilized Metal Affinity Chromatography (IMAC)

| Purity Analysis | SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |

Cellular Models for Investigating Sulfur Metabolism and MPST Function

Gene Editing and Gene Silencing Approaches in Cell Lines

Modern molecular biology tools allow for the precise manipulation of gene expression in cell lines. cytena.com Gene editing technologies, most notably CRISPR-Cas9, can be used to create permanent and complete gene knockouts. creative-bioarray.com By deleting the MPST gene, researchers can generate MPST-deficient cell lines and compare their phenotype to normal (wild-type) cells, thereby identifying processes that depend on MPST function.

Alternatively, gene silencing techniques like RNA interference (RNAi) can be used to temporarily reduce or "knock down" the expression of the MPST gene. wikipedia.org This is achieved by introducing small interfering RNAs (siRNAs) into the cells, which target the MPST messenger RNA (mRNA) for degradation, preventing it from being translated into protein. wikipedia.orgcellandgene.com This approach is useful for studying the immediate effects of reduced MPST activity. wikipedia.org

Table 2: Gene Manipulation Techniques for Studying MPST in Cell Lines

Technique Mechanism Outcome Permanence
CRISPR-Cas9 DNA level editing; creates double-strand breaks leading to gene disruption. cytena.com Gene Knockout (complete loss of function). Permanent

| RNA interference (RNAi) | Post-transcriptional silencing; targets mRNA for degradation. wikipedia.org | Gene Knockdown (reduced expression). | Transient |

Metabolic Flux Analysis in Cultured Cells

Metabolic flux analysis (MFA) is a quantitative technique used to measure the rates of reactions within a metabolic network. wikipedia.orgcreative-proteomics.com This method often involves the use of stable isotope tracers, such as ¹³C-labeled glucose or amino acids. rsc.org Cells are cultured in a medium containing these labeled substrates. As the cells metabolize these compounds, the isotope label is incorporated into various downstream metabolites.

By extracting the metabolites and analyzing the pattern and extent of isotope labeling using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can calculate the "flux" or rate of specific metabolic pathways. creative-proteomics.com Applying MFA to wild-type versus MPST-deficient cell lines can reveal how the absence of MPST alters the flow of metabolites through the sulfur metabolic network, providing a dynamic view of its metabolic role. nih.govnih.gov

Animal Models for Mercaptolactate-Cysteine Disulfiduria Research

To investigate the systemic and physiological consequences of a genetic disorder, whole-animal models are indispensable. They allow researchers to study complex disease pathologies that cannot be replicated in cell culture.

Development and Characterization of MPST-Knockout (KO) Mouse Models

To create a faithful animal model of mercaptolactate-cysteine disulfiduria, researchers have used gene-targeting technologies to develop MPST-knockout (KO) mice. nih.govresearchgate.net These mice have the MPST gene deleted from their genome and, as a result, lack functional MPST enzyme. nih.govnih.gov

Characterization of these MPST-KO mice has revealed several key phenotypes that mimic the human condition. Biochemically, the mice exhibit increased urinary excretion of 3-mercaptolactate, a hallmark of the disorder. nih.govmdpi.comresearchgate.net Behaviorally, MPST-KO mice have been shown to display increased anxiety-like behaviors. nih.govresearchgate.net Furthermore, these models have been instrumental in exploring the broader roles of MPST and its product, hydrogen sulfide (B99878) (H₂S), in physiology, revealing connections to metabolic health, including glucose tolerance and lipid accumulation, particularly under high-fat diet conditions. nih.govresearchgate.net These mouse models serve as a critical resource for understanding the pathophysiology of mercaptolactate-cysteine disulfiduria and for testing potential therapeutic strategies. nih.gov

Table 3: Phenotypic Characteristics of MPST-Knockout (KO) Mouse Models

Category Observation in MPST-KO Mice Reference
Biochemical Increased urinary excretion of 3-mercaptolactate. nih.govmdpi.comresearchgate.net
Behavioral Increased anxiety-like behaviors. nih.govresearchgate.net
Metabolic Impaired glucose and insulin (B600854) tolerance (on high-fat diet). nih.gov

| Metabolic | Increased fat accumulation and body weight (on high-fat diet). | nih.gov |

Phenotypic Analysis of Metabolic and Biochemical Alterations in Animal Models

Animal models, particularly knockout (KO) mice for the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase (MST), have been instrumental in elucidating the in vivo consequences of impaired cysteine catabolism, which leads to the accumulation of 3-mercaptolactate-cysteine disulfide. nih.gov The genetic ablation of the Mpst gene serves as a model for the human inherited metabolic disorder mercaptolactate-cysteine disulfiduria (MCDU). nih.govresearchgate.net

Studies using MST-KO mice have revealed distinct phenotypic changes. While these mice are often born at the expected frequency and may develop normally without obvious morphological abnormalities in the brain, they exhibit significant behavioral alterations. nih.govnih.gov Specifically, MST-KO mice have been shown to display increased anxiety-like behaviors. nih.govresearchgate.net This behavioral phenotype has been linked to specific neurochemical changes, such as an increase in serotonin (B10506) levels within the prefrontal cortex. nih.gov

Further metabolic analysis in these models has explored the expression of other key enzymes involved in sulfur amino acid metabolism. Western blot analyses in liver tissues of Mpst-KO mice have been used to assess the levels of proteins such as cystathionine (B15957) β-synthase (Cbs) and cystathionine γ-lyase (Cth), which are also involved in hydrogen sulfide (H₂S) production. researchgate.net The data below summarizes key biochemical findings in Mpst-KO mice compared to wild-type (WT) controls.

Biochemical Alterations in Mpst-KO Mouse Models
ParameterObservation in Mpst-KO MiceTissue/Sample TypeReference
Urinary 3-Mercaptolactate (3-ML)5.5 to 7.3-fold increase compared to WTUrine nih.gov
Serotonin LevelIncreasedPrefrontal Cortex nih.gov
Mpst Protein ExpressionAbolished/UndetectableLiver and various tissues nih.govresearchgate.net
Tst Protein ExpressionNormal/Unchanged (in newer models)Liver researchgate.net

Analytical Approaches for the Detection and Quantification of this compound and Related Metabolites

The accurate detection and quantification of this compound and associated thiols and disulfides in biological matrices are essential for diagnosing and studying MCDU. Due to the chemical properties of these sulfur-containing compounds, including their susceptibility to oxidation, specialized analytical methods are required. rsc.org The primary techniques employed are based on chromatography and mass spectrometry. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone of thiol and disulfide analysis. sielc.comdundee.ac.uk Various HPLC methods have been developed that involve pre-column derivatization to enhance the detection of these compounds. dundee.ac.uk Derivatizing agents react with the thiol groups to form stable, often fluorescent or UV-absorbent, products. This approach increases both the sensitivity and specificity of the analysis. For instance, dabsyl chloride can be used to create dabsylated products that are monitored spectrophotometrically. dundee.ac.uk Another strategy involves reducing the disulfide bonds to their constituent free thiols before derivatization and quantification. researchgate.net

Ion-exchange chromatography is another effective method for separating sulfur-containing amino acids and their derivatives based on their charge properties. nih.gov This technique can be automated for high-throughput analysis of complex biological samples like urine or plasma. nih.gov

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the definitive identification and quantification of this compound. nih.govresearchgate.net High-resolution mass spectrometry can determine the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting pieces, providing structural information that can unambiguously identify the disulfide bond and distinguish it from other metabolites. nih.govuu.nl Advanced MS techniques, such as those employing different fragmentation methods like collision-induced dissociation (CID) and electron-transfer dissociation (ETD), are particularly useful for characterizing disulfide-bonded peptides and metabolites. nih.gov

For quantitative analysis, stable isotope dilution methods can be employed with LC-MS. This involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing ¹³C or ¹⁵N) to the sample as an internal standard. The ratio of the naturally occurring analyte to the labeled standard is measured by the mass spectrometer, allowing for highly accurate and precise quantification that corrects for sample loss during preparation and analysis. biorxiv.org

The table below summarizes the key analytical techniques used for these compounds.

Analytical Methods for this compound and Related Metabolites
TechniquePrincipleKey FeaturesTypical Application
HPLC with Pre-column DerivatizationSeparation of derivatized analytes on a chromatography column followed by UV or fluorescence detection. dundee.ac.ukHigh sensitivity and specificity; suitable for quantification. dundee.ac.ukQuantification of thiols and disulfides in urine and plasma. dundee.ac.uk
Ion-Exchange ChromatographySeparation based on the net charge of the molecules. nih.govEffective for separating various amino acids and their derivatives. nih.govAnalysis of amino acid profiles in biological fluids. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Physical separation by LC followed by mass-based detection and identification by MS. nih.govHigh specificity for structural elucidation and definitive identification. researchgate.netIdentification and quantification of specific metabolites in complex mixtures.
Tandem Mass Spectrometry (MS/MS)Selection and fragmentation of a specific ion to generate a characteristic fragmentation pattern for structural analysis. uu.nlProvides structural confirmation, essential for identifying disulfide bonds. nih.govCharacterization of unknown metabolites and confirmation of known structures.

Future Directions and Emerging Research Avenues

Elucidating the Precise Regulatory Networks of MPST and Cysteine Metabolism

The formation of 3-mercaptolactate-cysteine disulfide is intrinsically linked to the metabolic pathway of cysteine, primarily governed by the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase (MPST). mdpi.comresearchgate.net Future research must focus on dissecting the precise regulatory mechanisms that control MPST activity and the broader network of cysteine metabolism. A deficiency in MPST leads to a rare inherited disorder known as mercaptolactate-cysteine disulfiduria (MCDU), characterized by the elevated urinary excretion of this compound. mdpi.comhmdb.ca

In the canonical pathway, cysteine undergoes transamination, catalyzed by cysteine aminotransferase, to form 3-mercaptopyruvate (3-MP). researchgate.netdocumentsdelivered.com MPST then desulfurates 3-MP to produce pyruvate (B1213749) and a persulfide intermediate, which is crucial for generating hydrogen sulfide (B99878) (H₂S) and other reactive sulfur species (RSS). mdpi.comresearchgate.net When MPST activity is deficient, 3-MP is instead reduced by lactate (B86563) dehydrogenase to 3-mercaptolactate. documentsdelivered.commdpi.com This subsequently forms the mixed disulfide, this compound, which is then excreted. researchgate.net

Elucidating the regulatory networks involves understanding several key aspects:

Transcriptional and Post-translational Regulation of MPST: Investigating the factors that control the expression and activity of the MPST gene is crucial. This includes identifying transcription factors, signaling pathways, and post-translational modifications that modulate MPST function in response to cellular redox status, substrate availability (cysteine), and oxidative stress. researchgate.netresearchgate.net

Substrate Channeling and Metabolic Branch Points: Research is needed to understand how cysteine is partitioned between its various metabolic fates, such as protein synthesis, glutathione (B108866) (GSH) production, and catabolism via the MPST pathway. mdpi.com The interplay between MPST and other key enzymes in sulfur metabolism, like cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), which also produce H₂S, requires further investigation. nih.gov

Redox Homeostasis: MPST plays a role in maintaining cellular redox balance, not only through H₂S production but also by acting as an antioxidant protein itself. researchgate.net Future studies should explore the intricate feedback loops connecting MPST activity with the cellular levels of antioxidants like glutathione and thioredoxin. mdpi.comresearchgate.net

Investigation of Inter-Organ and Systemic Metabolic Interactions Involving this compound

The presence of this compound in urine signifies a systemic metabolic state and points towards complex interactions between different organs. hmdb.canih.gov Research is expanding to understand the transport, signaling, and metabolic consequences of this disulfide and its precursors across various tissues.

The liver is a central hub for cysteine metabolism. documentsdelivered.com In cases of MPST deficiency, the liver is a primary site for the production of 3-mercaptolactate. mdpi.com This metabolite is then released into circulation and transported to the kidneys for excretion. The dynamics of this inter-organ transport are not fully understood. Studies involving oral administration of L-cysteine have shown a subsequent increase in the urinary excretion of this compound, indicating that systemic cysteine levels directly influence its formation and clearance. nih.gov

Emerging research using knockout mouse models of MPST deficiency has provided insights into the systemic effects. These mice exhibit not only the characteristic urinary excretion of mercaptolactate derivatives but also neurological and behavioral changes, such as increased anxiety. mdpi.comnih.govlongdom.org This suggests that the metabolic alterations stemming from MPST deficiency have consequences beyond the liver and kidneys, potentially affecting brain chemistry and function. longdom.org Future investigations should aim to map the metabolic flux of sulfur-containing compounds between organs like the liver, brain, and kidneys to build a comprehensive model of its systemic impact.

Organ/SystemRole in this compound MetabolismResearch Findings
Liver Primary site of cysteine catabolism and 3-mercaptolactate production in MPST deficiency. documentsdelivered.comStudies in rats and knockout mice confirm the liver's central role in the transamination pathway of cysteine. documentsdelivered.commdpi.com
Kidney Responsible for filtering and excreting this compound into the urine. nih.govUrinary analysis is the primary method for detecting the disulfide in MCDU patients. hmdb.canih.gov
Brain Potentially affected by the metabolic dysregulation caused by MPST deficiency.MPST-knockout mice show increased anxiety-like behaviors and altered serotonin (B10506) levels, suggesting a neurological role. nih.govlongdom.org
Systemic Circulation Transports 3-mercaptolactate and other metabolites between organs.Oral loading of cysteine leads to increased urinary excretion of the disulfide, demonstrating systemic distribution. nih.gov

Development of Novel Research Tools and Methodologies

Advancing our understanding of this compound and its metabolic context heavily relies on the development of innovative research tools and analytical techniques.

Genetically Engineered Models: The creation of MPST-knockout (KO) mice using CRISPR/Cas9 technology has been a significant breakthrough. mdpi.comnih.gov These animal models are invaluable for studying the direct consequences of MPST deficiency, investigating the systemic and organ-specific pathophysiology of MCDU, and exploring the compensatory roles of other enzymes in sulfur metabolism. nih.govnih.gov Further development of tissue-specific knockout or over-expression models will allow for more nuanced investigations into the inter-organ interactions.

Advanced Analytical Techniques: Precise and sensitive measurement of sulfur-containing metabolites is critical.

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for the simultaneous detection and quantification of 3-mercaptopyruvate, cysteine, glutathione, and their various disulfide forms in biological samples. researchgate.net

High-Performance Liquid Chromatography (HPLC): Novel HPLC methods with fluorescence detection have been developed for the specific analysis of 3-mercaptopyruvate, offering high sensitivity for tracking this key precursor. researchgate.net

Probes for Reactive Sulfur Species: The development of fluorescent probes and other chemical tools to specifically detect H₂S, persulfides (R-SSH), and polysulfides in living cells and tissues is essential for unraveling the signaling roles of these molecules downstream of MPST. nih.gov

Bioinformatic and Systems Biology Approaches: Integrating experimental data from genetic models and advanced analytical techniques into computational models will be crucial. blazingprojects.com These systems-level approaches can help to predict metabolic fluxes, identify key regulatory nodes in the cysteine metabolic network, and understand the complex interactions that lead to the systemic phenotype observed in conditions like MCDU. blazingprojects.com

Research Tool/MethodologyApplication in this compound ResearchKey Advantages
CRISPR/Cas9 Gene Editing Creation of MPST-knockout and other genetically modified animal models. mdpi.comnih.govAllows for precise investigation of gene function and disease modeling.
LC-MS/MS Quantification of this compound and related thiols/disulfides in biological fluids. researchgate.netHigh specificity and sensitivity for complex metabolite analysis.
HPLC with Fluorescence Detection Sensitive measurement of 3-mercaptopyruvate. researchgate.netEnables accurate tracking of the key substrate leading to disulfide formation.
Fluorescent Probes Real-time imaging and detection of H₂S and other reactive sulfur species in cells. nih.govProvides spatial and temporal information on signaling molecules.
Systems Biology Modeling Integration of multi-omics data to model cysteine metabolic networks. blazingprojects.comFacilitates a holistic understanding of metabolic regulation and dysfunction.

Q & A

Q. What are the primary methodologies for detecting 3-mercaptolactate-cysteine disulfide in biological samples?

To detect this compound, researchers commonly use liquid chromatography-high-resolution mass spectrometry (LC-HRMS) paired with non-reducing peptide mapping . This approach preserves disulfide bonds during proteolytic digestion (e.g., trypsin), enabling identification of cysteine-cysteine linkages. Sample preparation involves stabilizing thiol groups via alkylation or derivatization to prevent disulfide scrambling. Urinary quantification may require solid-phase extraction (SPE) to isolate the disulfide from interfering metabolites . Validation of results often includes comparative analysis with synthetic standards and isotopic labeling to confirm fragmentation patterns .

Q. How does this compound relate to sulfur metabolism in mammals?

The disulfide forms as a byproduct of cysteine metabolism. Cysteine is converted to 3-mercaptopyruvate (3-MP) via aspartate aminotransferase (AST), which is then either metabolized to pyruvate by mercaptopyruvate sulfurtransferase (MPST) or reduced to 3-mercaptolactate (3-ML) by lactate dehydrogenase (LDH). In MPST-deficient models, 3-ML accumulates and reacts with free cysteine to form this compound, a hallmark of mercaptolactate-cysteine disulfiduria (MCDU). Key experimental approaches include:

  • Enzyme activity assays (e.g., MPST knockout mice) .
  • Metabolic flux analysis using isotopically labeled cysteine .

Advanced Research Questions

Q. What experimental models are suitable for studying the physiological impact of this compound accumulation?

Mpst-knockout (KO) murine models are widely used to mimic MCDU. These models exhibit:

  • 5–7-fold increased urinary 3-ML excretion (Table 2 in ).
  • Compensatory overexpression of thiosulfate sulfurtransferase (TST), which may confound data due to residual 3-MP metabolism .
    To validate findings, researchers should:
  • Cross-validate results with human patient urine samples (though rare).
  • Use tissue-specific knockout systems (e.g., liver or kidney) to isolate organ-level effects .

Q. How can contradictions in enzyme roles (e.g., MPST vs. TST activity) be resolved when analyzing this compound levels?

Discrepancies arise due to overlapping substrate specificity between MPST and TST. Methodological solutions include:

  • Gene-editing techniques (CRISPR/Cas9) to create double-knockout models.
  • Enzyme inhibition assays using selective inhibitors (e.g., propargylglycine for cystathionine γ-lyase).
  • Redox proteomics to map compensatory pathways in KO models .

Q. What challenges exist in quantifying this compound in complex biological matrices, and how can they be mitigated?

Key challenges include:

  • Low abundance in biological fluids (e.g., urine), requiring high-sensitivity LC-MS/MS.
  • Matrix effects from competing thiols (e.g., glutathione).
    Solutions involve:
  • Isotope dilution mass spectrometry with deuterated internal standards.
  • Post-column derivatization (e.g., Ellman’s reagent) to enhance detection limits .

Q. How can disulfide bond connectivity in this compound be confirmed structurally?

Partial reduction alkylation is a critical method:

Controlled reduction of disulfide bonds using tris(2-carboxyethyl)phosphine (TCEP) at low concentrations.

Alkylation of free thiols with iodoacetamide.

LC-MS/MS analysis to identify cysteine pairs.
Case studies in conotoxins (e.g., Figure 6-8 in ) demonstrate this workflow’s utility for complex disulfide networks.

Data Contradiction and Validation

Q. How should researchers address variability in urinary this compound levels across studies?

Variability may stem from:

  • Dietary cysteine intake differences in animal models.
  • Sample handling artifacts (e.g., oxidation during storage).
    Standardization strategies:
  • Strict dietary controls for in vivo studies.
  • Immediate acidification of urine samples to pH 2–3 to stabilize thiols .

Q. What computational tools complement experimental studies of this compound?

  • Molecular dynamics simulations to predict disulfide stability under physiological redox conditions.
  • Pathway analysis software (e.g., KEGG, Reactome) to map cysteine metabolism perturbations in KO models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.